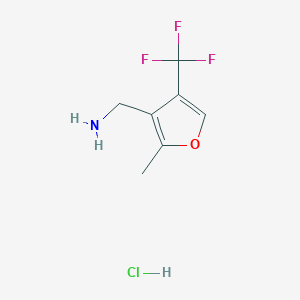
2,3-二甲氧基-N-(2-甲基-1,3-二氧代异吲哚-4-基)苯甲酰胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
“2,3-dimethoxy-N-(2-methyl-1,3-dioxoisoindol-4-yl)benzamide” is a type of benzamide compound . Benzamides are a significant class of amide compounds that have been widely used in various industries, including medical, industrial, biological, and potential drug industries . They have been used for the treatment of various conditions such as cancer, hypercholesterolemia, and juvenile hyperactivity, among others .
Synthesis Analysis
The synthesis of this compound starts from 2,3-dimethoxybenzoic acid or 3-acetoxy-2-methylbenzoic acid and amine derivatives . The synthesis process uses TEA as a base and THF as a solvent . The yields of 2,3-dimethoxybenzamides were between 43–50%, while 3-acetoxy-2-methylbenzamides were prepared in high yields of 40–72% .Molecular Structure Analysis
The molecular structure of “2,3-dimethoxy-N-(2-methyl-1,3-dioxoisoindol-4-yl)benzamide” was determined using IR, 1 H NMR, 13 C NMR spectroscopic, and elemental methods .Chemical Reactions Analysis
The synthesized benzamide compounds were tested for their in vitro antioxidant activity, which was determined by total antioxidant, free radical scavenging, and metal chelating activity . Some of the synthesized compounds showed more effective total antioxidant, free radical scavenging, and metal chelating activity compared with standards .科学研究应用
Antioxidant Activity
This compound has been studied for its antioxidant properties . It has shown effectiveness in scavenging free radicals and chelating metals, which are crucial processes in protecting the body from oxidative stress . These properties suggest its potential use in developing treatments for diseases caused by oxidative damage, such as neurodegenerative disorders.
Antibacterial and Antifungal Applications
Research indicates that derivatives of this compound exhibit significant antibacterial and antifungal activities . This opens up possibilities for its use in creating new antibiotics and antifungals, especially in an era where resistance to existing drugs is a growing concern.
Anti-inflammatory Properties
The compound’s structure is conducive to anti-inflammatory effects . This could be leveraged in the development of new anti-inflammatory drugs, which could be beneficial for treating various chronic inflammatory diseases .
Cancer Research
Benzamide derivatives, including this compound, have been identified as potential agents in cancer treatment . They may work by inhibiting cancer cell growth and inducing apoptosis . This application is particularly promising given the ongoing need for more effective cancer therapies.
Neuroprotective Agent
Given its antioxidant and anti-inflammatory properties, there is potential for this compound to act as a neuroprotective agent . It could be used in the study of neurodegenerative diseases and the development of treatments to protect nerve cells from damage .
Industrial Applications
Beyond medical applications, benzamide derivatives have uses in various industrial sectors such as plastics, rubber, paper, and agriculture . Their chemical properties can be harnessed in processes like polymerization and as additives to improve material properties.
未来方向
The new compounds were determined in vitro antibacterial activity against three gram-positive bacteria and three gram-negative bacteria and compared with two control drugs . Thus, by conducting in vivo biochemical tests of effective amides, researches can be carried out in different fields of application .
属性
IUPAC Name |
2,3-dimethoxy-N-(2-methyl-1,3-dioxoisoindol-4-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O5/c1-20-17(22)10-6-4-8-12(14(10)18(20)23)19-16(21)11-7-5-9-13(24-2)15(11)25-3/h4-9H,1-3H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DMEYSNNMTRHCRX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C2=C(C1=O)C(=CC=C2)NC(=O)C3=C(C(=CC=C3)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,3-dimethoxy-N-(2-methyl-1,3-dioxoisoindol-4-yl)benzamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

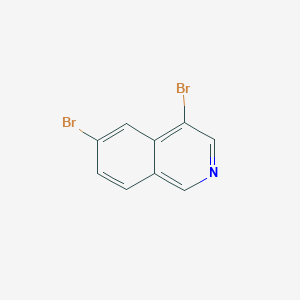
![tert-butyl 1-bromo-3-(trifluoromethyl)-5,6-dihydroimidazo[1,5-a]pyrazine-7(8H)-carboxylate](/img/structure/B2559490.png)
![(2S)-4-methyl-2-[(11bS)-11b-methyl-1,3-dioxo-5,6,11,11b-tetrahydro-1H-imidazo[1',5':1,2]pyrido[3,4-b]indol-2(3H)-yl]pentanoic acid](/img/structure/B2559492.png)
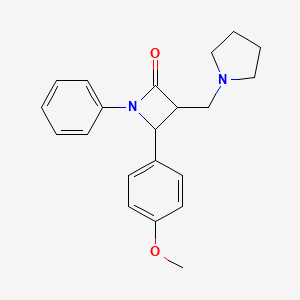
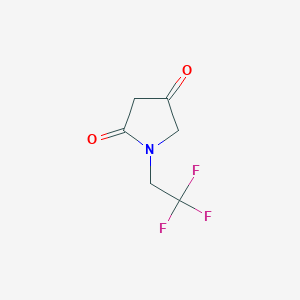

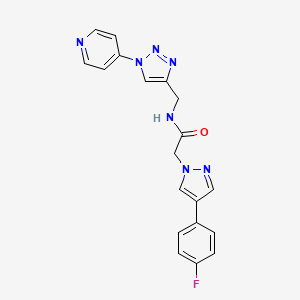
![(Z)-2-cyano-3-[2,5-dimethyl-1-(5-methyl-1,2-oxazol-3-yl)pyrrol-3-yl]-N-methylprop-2-enamide](/img/structure/B2559501.png)
![5-(4,6-Dimethylpyrimidin-2-yl)-2-thia-5-azabicyclo[2.2.1]heptane](/img/structure/B2559502.png)
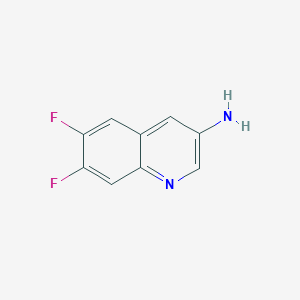
![ethyl 5-(2-((6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-yl)thio)acetyl)-2,4-dimethyl-1H-pyrrole-3-carboxylate](/img/structure/B2559504.png)
